
Portulal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Portulal is an iridoid monoterpenoid.
Aplicaciones Científicas De Investigación
Gastric Antiulcerogenic Effects
Portulaca oleracea, commonly used in Iranian folk medicine, exhibits significant anti-ulcerogenic effects. Studies on mice show that both aqueous and ethanolic extracts of the plant reduce the severity of gastric lesions induced by HCl or absolute ethanol. Moreover, these extracts decrease gastric acidity, supporting the plant's traditional use in treating gastrointestinal diseases (Karimi, Hosseinzadeh, & Ettehad, 2004).
Hypolipidemic Effects
Research indicates that the stems of Portulaca oleracea have a hypolipidemic effect. In a study on hyperlipidemic Wister Albino rats, different preparations of the stems significantly improved lipid parameters and liver status. This supports the plant's inclusion in the World Health Organization's list of widely used medicinal plants (El-Newary, 2016).
Analgesic and Anti-inflammatory Effects
Portulaca oleracea has traditional uses for relieving pain and inflammation. Scientific evaluation confirms these properties, with the ethanolic extract of the aerial parts showing significant analgesic and anti-inflammatory effects in various experimental setups (Chan et al., 2000).
Antidiabetic Activity
A study on type-2 diabetes patients revealed that Portulaca oleracea seeds, when used as adjunctive therapy, resulted in notable hypoglycaemic and hypolipidaemic effects. This supports its traditional use and highlights its potential in diabetes management (El-Sayed, 2011).
Wound Healing Activity
The crude extract of Portulaca oleracea demonstrates wound healing properties. Application on Mus musculus JVI-1 resulted in accelerated wound healing, indicated by increased tensile strength and reduced surface area of the wound (Rashed, Afifi, & Disi, 2003).
Thirst Reduction Properties
Portulaca oleracea's effect on body resistance to thirst has been studied, revealing its potential in reducing thirst symptoms by affecting intra- and extra-cellular environments (Foutami, Yekta, & Mehri, 2020).
Immunomodulatory Effects
An investigation into the immunomodulatory effects of Portulaca oleracea extract showed its efficacy, indicating potential therapeutic use for immune system regulation (Putra, Azizah, & Nopriyanti, 2020).
Triglyceride and Cholesterol Reduction
Studies show that Portulaca oleracea can reduce triglyceridemia and cholesterolemia, and improve cholesterol transport in rats, contributing to its anti-atherogenic effects (Zidan et al., 2014).
Hepatoprotective Effects
Portulaca oleracea exhibits protective effects against liver damage, as demonstrated in a study involving carbon tetrachloride-induced hepatic toxicity in rats. This supports its traditional use in treating liver diseases (Eidi, Mortazavi, Moghadam, & Mardani, 2015).
Antioxidant Properties
Research evaluating the antioxidant properties of Portulaca oleracea at different growth stages confirms its significant antioxidant activity, suggesting its use in functional food and nutraceutical applications (Uddin, Juraimi, Ali, & Ismail, 2012).
Propiedades
Fórmula molecular |
C20H32O4 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(1R,2R,3aS,8aR)-1-[(Z)-5-hydroxy-3-(hydroxymethyl)pent-3-enyl]-1-(hydroxymethyl)-2,5-dimethyl-2,3,4,7,8,8a-hexahydroazulene-3a-carbaldehyde |
InChI |
InChI=1S/C20H32O4/c1-15-4-3-5-18-19(10-15,13-23)11-16(2)20(18,14-24)8-6-17(12-22)7-9-21/h4,7,13,16,18,21-22,24H,3,5-6,8-12,14H2,1-2H3/b17-7-/t16-,18+,19+,20-/m1/s1 |
Clave InChI |
XNVGNPVDYXWYIA-OHWVBOLFSA-N |
SMILES isomérico |
C[C@@H]1C[C@@]2(CC(=CCC[C@@H]2[C@]1(CC/C(=C/CO)/CO)CO)C)C=O |
SMILES |
CC1CC2(CC(=CCCC2C1(CCC(=CCO)CO)CO)C)C=O |
SMILES canónico |
CC1CC2(CC(=CCCC2C1(CCC(=CCO)CO)CO)C)C=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-fluorobenzyl)oxy]phenyl}methylidene]-5-propyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1233275.png)
![2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid](/img/structure/B1233276.png)
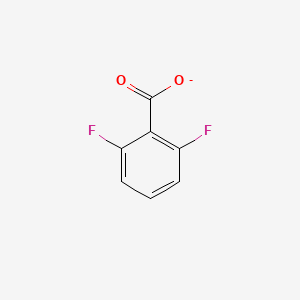
![(15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one](/img/structure/B1233280.png)
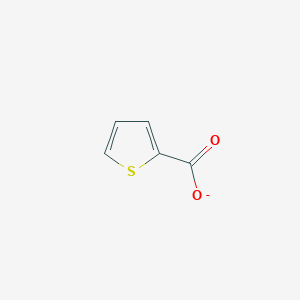
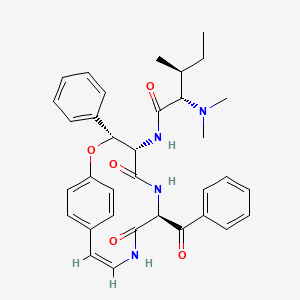
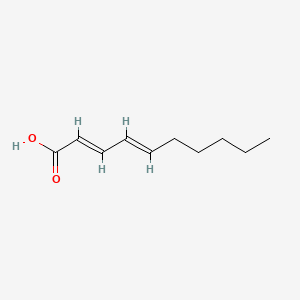
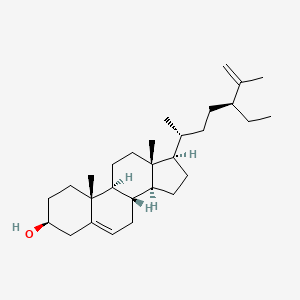
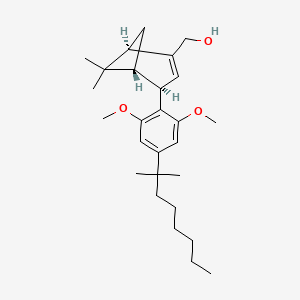
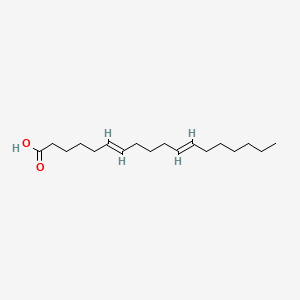

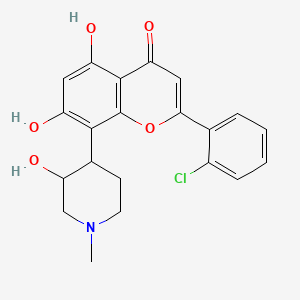
![(15E,17E,19E,21E)-23-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1233298.png)
